![molecular formula C17H19N5OS B2694150 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 903318-03-6](/img/structure/B2694150.png)
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
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Overview
Description
The compound “2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a complex organic molecule that contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a thioether linkage, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrrole and 1,2,4-triazole rings are aromatic and planar, which could influence the overall shape of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrrole ring is electron-rich and can undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .
Scientific Research Applications
Electrochemical and Optical Properties
The compound has been used in the synthesis of a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative . The corresponding polymer was successfully obtained via electrochemical polymerization . The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency . This makes it potentially useful in applications such as energy storage, energy trapping, energy translation, sensors, and flexible electronics .
Antibacterial Activity
A new series of derivatives of the compound were synthesized and evaluated for their antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties . This suggests potential applications in the development of new antibacterial agents .
Antitubercular Activity
In addition to their antibacterial properties, some of the synthesized derivatives of the compound also exhibited antitubercular properties . This indicates potential applications in the treatment of tuberculosis .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The synthesized derivatives of the compound underwent testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . Many of the molecules exhibited appreciable action against these enzymes . This suggests potential applications in the development of new drugs targeting these enzymes .
Molecular Docking Studies
Molecular docking studies were conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests potential applications in the design of new drugs with specific targets .
ADMET Studies
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted on the synthesized derivatives of the compound . This suggests potential applications in the prediction of the pharmacokinetics and toxicity of new drug candidates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-8-13(2)16(14(3)9-12)19-15(23)10-24-17-20-18-11-22(17)21-6-4-5-7-21/h4-9,11H,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGWAAWQGQHRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CN2N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide |
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